2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic architecture of 2-(3-aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with space group P21/n, featuring unit cell parameters a = 8.0704(12) Å, b = 13.410(2) Å, c = 33.082(5) Å, and β = 94.060(8)°. The asymmetric unit comprises one protonated pyrrolidine ring fused to a dimethylpyrimidinone core, stabilized by intramolecular hydrogen bonds between the ammonium group (N–H) and the carbonyl oxygen (C=O) of the pyrimidinone moiety, with a bond distance of 2.6995 Å.
The pyrrolidine ring adopts an envelope conformation, with the C3 atom deviating by 0.45 Å from the plane formed by the remaining four atoms. The pyrimidinone ring is nearly planar, with a maximum deviation of 0.12 Å at the C5 position. Key bond lengths include N1–C2 = 1.335 Å (pyrimidinone ring) and C7–N8 = 1.467 Å (pyrrolidine linkage), consistent with sp² and sp³ hybridization, respectively. Intermolecular interactions involve chloride ions forming bifurcated hydrogen bonds with adjacent ammonium protons (N–H···Cl⁻, 3.12 Å), contributing to a layered crystal packing motif.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell volume | 3580.1(9) ų |
| Z | 4 |
| Density (calc.) | 1.823 g/cm³ |
| R-factor | 0.0597 |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum (400 MHz, D₂O) exhibits a singlet at δ 2.42 ppm for the methyl groups (C5 and C6), a multiplet at δ 3.57–3.62 ppm for the pyrrolidine protons, and a broad singlet at δ 6.89 ppm for the NH₂ group. The ¹³C NMR spectrum confirms the pyrimidinone carbonyl at δ 166.1 ppm and quaternary carbons at δ 104.0 ppm (C2) and δ 137.9 ppm (C4).
Infrared (IR) Spectroscopy:
Key absorptions include a strong band at 3314 cm⁻¹ (N–H stretch of NH₂), 1659 cm⁻¹ (C=O stretch), and 1569 cm⁻¹ (C=N vibration). The hydrochloride salt shows a broad peak at 2500–3000 cm⁻¹, indicative of N⁺–H stretching.
UV-Vis Spectroscopy:
In aqueous solution (pH 7.4), the compound exhibits λmax at 260 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the pyrimidinone ring. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) arises from n→π* transitions involving the amine groups.
Table 2: Key Spectroscopic Assignments
| Technique | Signal (δ/λ) | Assignment |
|---|---|---|
| ¹H NMR | 2.42 ppm | C5/C6 methyl groups |
| ¹³C NMR | 166.1 ppm | Pyrimidinone C=O |
| IR | 1659 cm⁻¹ | C=O stretch |
| UV-Vis | 260 nm | π→π* transition |
Thermodynamic Stability and Solubility Behavior
The compound demonstrates high thermal stability, with a decomposition temperature of 295°C (DSC, heating rate 10°C/min). The enthalpy of fusion (ΔHfus) is 28.4 kJ/mol, as determined by differential scanning calorimetry.
Solubility studies reveal pH-dependent behavior:
- Water: 7.06 g/L at 25°C (pH 6.9)
- Ethanol: 24.3 g/L
- Dichloromethane: <0.1 g/L
The hydrochloride salt exhibits a log P of -0.4, indicating moderate hydrophilicity. Aqueous solubility increases linearly with temperature (R² = 0.98), from 5.8 g/L at 10°C to 9.2 g/L at 40°C. Crystal lattice energy, calculated via the Born-Landé equation, is -432 kJ/mol, consistent with its high melting point.
Table 3: Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Decomposition temp. | 295°C |
| ΔHfus | 28.4 kJ/mol |
| Water solubility (25°C) | 7.06 g/L |
| log P | -0.4 |
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;/h8H,3-5,11H2,1-2H3,(H,12,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYMBXGKLWDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride typically involves the reaction of 5,6-dimethylpyrimidin-4(3H)-one with 3-aminopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine core with an aminopyrrolidine moiety allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives.
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a pyrimidine ring and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biological pathways. For instance, it has been suggested that the compound could inhibit enzymes involved in disease processes, thereby exerting therapeutic effects.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for seizure disorders. For example, related pyrimidine derivatives have been evaluated for their ability to antagonize seizures induced by maximal electroshock (MES) with promising results .
- Antiviral Properties : The compound's structural similarities to known antiviral agents suggest potential effectiveness against viral infections, including HIV. Studies have highlighted the importance of structural modifications in enhancing antiviral activity .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which could be beneficial in treating conditions like cancer and other diseases where enzyme activity plays a critical role.
Study on Anticonvulsant Activity
A study investigated the anticonvulsant properties of similar compounds, demonstrating that modifications in the pyrimidine structure can significantly influence biological activity. For instance, specific analogs showed effective seizure suppression in mice models with varying ED50 values .
Antiviral Screening
In another study focusing on HIV inhibitors, compounds structurally related to this compound were screened for their ability to inhibit HIV replication. Results indicated that certain modifications enhanced their inhibitory potency against HIV reverse transcriptase .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | Amino group at position 2 | Antibacterial |
| 5-Methylpyrimidine | Methyl substitution at position 5 | Antifungal |
| 2-(Aminomethyl)pyrimidin-4(3H)-one | Aminomethyl substitution | Potential antidepressant |
This table illustrates how variations in substitution patterns affect the biological activity and pharmacological profiles of pyrimidine derivatives.
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting 5,6-dimethylpyrimidin-4(3H)-one with 3-aminopyrrolidine under controlled conditions. This process is crucial for producing high-purity compounds suitable for research and pharmaceutical applications .
Q & A
Q. What are the recommended synthetic routes for 2-(3-aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride, and what methodological considerations are critical for yield optimization?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclocondensation : Reacting 5,6-dimethylpyrimidin-4(3H)-one derivatives with 3-aminopyrrolidine under acidic conditions (e.g., polyphosphoric acid) to form the core structure .
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in aqueous or ethanol solutions, followed by recrystallization for purity .
Key considerations : - Temperature control (e.g., 50–80°C for cyclocondensation) and solvent selection (DMF, ethanol) to avoid side reactions.
- Purification via column chromatography or HPLC to isolate intermediates and final products .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the pyrrolidine NH group shows a singlet at δ 1.8–2.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 282.1 for CHNO·HCl) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination) due to structural similarity to kinase inhibitors .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Introduce substituents at the pyrimidinone C2 or C4 positions to enhance target binding. For example, halogenation (Cl/F) improves metabolic stability .
- Pyrrolidine ring tweaks : Replace the 3-amino group with carbamate or acyl moieties to modulate lipophilicity and blood-brain barrier penetration .
- Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2, followed by in vitro validation .
Q. What strategies resolve contradictions in reported biological data, such as varying IC50_{50}50 values across studies?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Compare data across studies, noting differences in salt forms (free base vs. hydrochloride) or stereochemical purity .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .
- CRISPR/Cas9 knockouts : Validate target specificity by deleting putative genes (e.g., PTGS2 for anti-inflammatory activity) .
- Metabolomics : Profile changes in cellular pathways (e.g., ATP levels, ROS production) to infer mechanism .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across literature?
- Reaction monitoring : Use TLC or in-situ FTIR to identify intermediates and optimize stepwise yields .
- Scale-dependent effects : Note that microwave-assisted synthesis (small scale) may report higher yields (~70%) than traditional reflux (50–60%) .
- Impurity profiling : Compare HPLC traces to differentiate between actual yield losses vs. purification artifacts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
